molecular formula C9H5FO2 B1440449 3-(3-Fluorophenyl)prop-2-ynoic acid CAS No. 705-83-9

3-(3-Fluorophenyl)prop-2-ynoic acid

Cat. No. B1440449
CAS RN: 705-83-9
M. Wt: 164.13 g/mol
InChI Key: NNOYZYGSKUOROV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)prop-2-ynoic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms. Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)prop-2-ynoic acid is a solid crystalline substance with a white appearance . It has a melting point range of 43 - 47 °C / 109.4 - 116.6 °F and a boiling point of 125 °C / 257 °F .

Scientific Research Applications

Pharmacology

In pharmacology, “3-(3-Fluorophenyl)prop-2-ynoic acid” is explored for its potential therapeutic properties. It’s structurally related to cinnamic acid derivatives, which are known for their anti-inflammatory and anticancer activities . This compound could be a precursor in synthesizing novel drugs aimed at treating chronic diseases due to its fluorinated aromatic ring, which often contributes to the bioactivity of pharmaceuticals.

Organic Synthesis

“3-(3-Fluorophenyl)prop-2-ynoic acid” serves as a building block in organic synthesis. Its prop-2-ynoic acid moiety is a reactive site for coupling reactions, such as Sonogashira coupling, which is used to create complex molecules for materials science and medicinal chemistry .

Material Science

In material science, this compound’s potential lies in the development of new polymeric materials. The fluorophenyl group can impart high thermal stability and chemical resistance to polymers, making them suitable for advanced engineering applications .

Biochemistry

Biochemically, “3-(3-Fluorophenyl)prop-2-ynoic acid” could be involved in enzyme inhibition studies. Fluorinated compounds are often used to modulate enzyme activity, which can lead to insights into enzyme mechanisms or the development of enzyme-based sensors .

Agriculture

The applications in agriculture are speculative, but compounds like “3-(3-Fluorophenyl)prop-2-ynoic acid” could be investigated for their role as growth regulators or pesticides. The fluorine atom can enhance the biological activity and stability of such compounds in the agricultural environment .

Analytical Chemistry

In analytical chemistry, “3-(3-Fluorophenyl)prop-2-ynoic acid” might be used as a standard or reagent in chromatographic methods for detecting similar structured compounds in complex mixtures, aiding in environmental monitoring or quality control processes .

Environmental Science

Environmental science research could utilize this compound to study the environmental fate of fluorinated organic compounds. Its stability and potential bioaccumulation can be important factors in assessing the ecological impact of new chemicals .

Food Industry

While not directly used in food, “3-(3-Fluorophenyl)prop-2-ynoic acid” could be part of research into food packaging materials. Fluorinated compounds can contribute to the barrier properties of packaging, extending the shelf life of food products .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in well-ventilated areas .

properties

IUPAC Name

3-(3-fluorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYZYGSKUOROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)prop-2-ynoic acid

CAS RN

705-83-9
Record name 3-(3-fluorophenyl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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